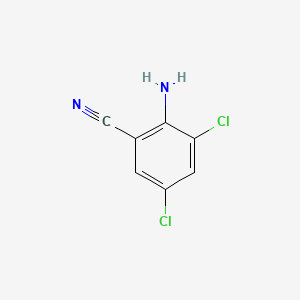

2-Amino-3,5-dichlorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKNDJRPOVUPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353206 | |

| Record name | 2-Amino-3,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36764-94-0 | |

| Record name | 2-Amino-3,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-dichlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,5-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3,5-dichlorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines a potential synthetic pathway, details analytical characterization methods, and presents relevant data in a structured format to support research and development activities.

Physicochemical Properties

This compound is a halogenated aromatic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₄Cl₂N₂ |

| Molecular Weight | 187.03 g/mol |

| Appearance | White to orange to green powder/crystal |

| Melting Point | 123-127 °C |

| CAS Number | 36764-94-0 |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in the public domain, a plausible synthetic route can be adapted from the established synthesis of the related compound, 2-amino-5-chlorobenzonitrile. This proposed multi-step synthesis starts from 2-amino-3,5-dichlorobenzoic acid.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted)

Step 1: Synthesis of 2-Amino-3,5-dichlorobenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-3,5-dichlorobenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture until the solid completely dissolves and the evolution of gas ceases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-Amino-3,5-dichlorobenzoyl chloride.

Step 2: Synthesis of 2-Amino-3,5-dichlorobenzamide

-

Cool the crude 2-Amino-3,5-dichlorobenzoyl chloride in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia with vigorous stirring.

-

Continue stirring until the reaction is complete.

-

Filter the resulting precipitate, wash with cold water, and dry to yield 2-Amino-3,5-dichlorobenzamide.

Step 3: Synthesis of this compound

-

In a dry reaction vessel, thoroughly mix 2-Amino-3,5-dichlorobenzamide with a suitable dehydrating agent, such as phosphorus pentoxide.

-

Gently heat the mixture under vacuum.

-

Collect the distillate, which is the crude this compound.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain the final product.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the amino protons are expected. The chemical shifts will be influenced by the electron-withdrawing chloro and cyano groups and the electron-donating amino group. |

| ¹³C NMR | Signals for the seven carbon atoms in the molecule are expected. The carbons attached to the chlorine, amino, and cyano groups will show characteristic chemical shifts. |

| FT-IR (cm⁻¹) | The experimental IR spectrum has been recorded and analyzed.[1] Key vibrational modes include N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-Cl stretching. |

| Mass Spec (m/z) | The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure. |

Workflow for Analytical Characterization:

Caption: Experimental workflow for the characterization of this compound.

Biological Activity

Derivatives of this compound have shown potential in various biological applications. For instance, certain compounds synthesized from this scaffold have exhibited antimicrobial activity. Furthermore, it has been identified as a potential precursor for the synthesis of farnesyltransferase inhibitors, which are a target in cancer therapy. However, specific studies on the biological activity or signaling pathways of this compound itself are limited in the current literature.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound for researchers and professionals in the fields of chemistry and drug development. While a detailed, validated synthesis protocol and comprehensive spectral data are not yet widely published, the information presented here, adapted from related compounds, offers a strong starting point for further investigation and application of this important chemical intermediate.

References

Spectroscopic Profile of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,5-dichlorobenzonitrile (C₇H₄Cl₂N₂), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Doublet | 1H | Aromatic H |

| ~7.3 - 7.6 | Doublet | 1H | Aromatic H |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

Note: Predicted data is based on the analysis of structurally similar compounds, including 2-amino-5-chlorobenzonitrile and 3,5-dichlorobenzonitrile. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~150 - 155 | C-NH₂ |

| ~135 - 140 | C-Cl |

| ~130 - 135 | C-Cl |

| ~120 - 130 | Aromatic CH |

| ~115 - 125 | Aromatic CH |

| ~115 - 120 | C-CN |

| ~95 - 105 | C-CN |

Note: Predicted data is based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3500 | Strong, Sharp | N-H stretch (asymmetric) |

| ~3300 - 3400 | Strong, Sharp | N-H stretch (symmetric) |

| ~2220 - 2230 | Strong, Sharp | C≡N stretch |

| ~1600 - 1650 | Medium | N-H bend |

| ~1550 - 1600 | Medium | C=C stretch (aromatic) |

| ~800 - 900 | Strong | C-H bend (aromatic, out-of-plane) |

| ~600 - 800 | Strong | C-Cl stretch |

Source: Experimental IR and Raman spectra have been recorded and analyzed, with assignments supported by DFT calculations.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 186/188/190 | High | [M]⁺ (Molecular ion with characteristic isotopic pattern for two chlorine atoms) |

| 151/153 | Medium | [M-Cl]⁺ |

| 124/126 | Medium | [M-Cl-HCN]⁺ |

Note: Predicted data. The fragmentation pattern of aromatic amines is often characterized by the loss of functional groups and cleavage of the aromatic ring. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Physical and chemical properties of 2-Amino-3,5-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 2-Amino-3,5-dichlorobenzonitrile. The information is intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and materials science.

Core Chemical and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₄Cl₂N₂.[1][2] It is a valuable building block in organic synthesis due to the presence of reactive amino and nitrile functional groups, along with two chlorine substituents on the benzene ring.[1]

Identifiers and General Characteristics

| Property | Value | Reference |

| CAS Number | 36764-94-0 | [2][3] |

| Molecular Formula | C₇H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 187.03 g/mol | [1][4] |

| Appearance | White to off-white or orange-green crystalline powder | [1][2] |

Physical Properties

The physical properties of this compound are summarized in the table below. It is a solid at room temperature with a relatively high melting point and is sparingly soluble in water.

| Property | Value | Reference |

| Melting Point | 123-127 °C | [1] |

| Boiling Point | 307.58 °C (estimated) | [5] |

| Density | 1.5159 g/cm³ (estimated) | [5] |

| Refractive Index | 1.6400 (estimated) | [5] |

| Solubility in Water | Low solubility | [1] |

| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform. Qualitative solubility has been noted in methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), though quantitative data is not readily available. | [1] |

| pKa | An experimental pKa value is not readily available in the literature. |

Spectral Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The experimental FT-IR and FT-Raman spectra of this compound have been recorded and analyzed in detail. The vibrational wavenumbers have been calculated using quantum chemical methods and compared with the experimental values, allowing for a thorough assignment of the different normal modes of vibration.[6]

A detailed table of FT-IR and FT-Raman peaks and their assignments from the literature will be included here upon accessing the full-text article of Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2013, 110, 458-470.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely as doublets, and a broad singlet for the amino protons. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and nitrile groups and the electron-donating effect of the amino group.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atom attached to the nitrile group is expected to have a chemical shift in the range of 110-120 ppm. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight (187.03 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments. Fragmentation patterns would likely involve the loss of HCN, Cl, and other small neutral molecules.

Chemical Properties and Reactivity

Stability

This compound is stable under normal laboratory conditions.[1] It should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. It is recommended to store it in a tightly sealed container to prevent moisture absorption.[1]

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The amino group can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

-

Aromatic Ring: The chlorine atoms on the aromatic ring can potentially undergo nucleophilic aromatic substitution under specific conditions.

The compound may react with strong oxidizing or reducing agents.[1]

Experimental Protocols

Synthesis of this compound

A plausible and commonly used method for the synthesis of related aromatic nitriles is the Sandmeyer reaction , which can be adapted for this compound.[7][8][9] A potential two-step synthesis is outlined below.

Workflow for the Synthesis of this compound:

Step 1: Synthesis of 3,5-Dichlorobenzonitrile via Sandmeyer Reaction

-

Materials: 3,5-dichloroaniline, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), copper(I) cyanide (CuCN), sodium cyanide (NaCN), water, ice.

-

Procedure:

-

Dissolve 3,5-dichloroaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

-

The product, 3,5-dichlorobenzonitrile, can be isolated by steam distillation or solvent extraction.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Amination of 3,5-Dichlorobenzonitrile

-

Materials: 3,5-dichlorobenzonitrile, a suitable amination reagent (e.g., sodamide (NaNH₂) in liquid ammonia, or a palladium-catalyzed amination system), and an appropriate solvent.

-

Procedure (Illustrative example with Sodamide):

-

In a flask equipped for reactions at low temperatures, dissolve 3,5-dichlorobenzonitrile in a suitable anhydrous solvent (e.g., liquid ammonia).

-

Carefully add sodamide in portions to the solution.

-

Stir the reaction mixture at low temperature for a specified period.

-

Quench the reaction carefully with a proton source (e.g., ammonium chloride).

-

After evaporation of the ammonia, partition the residue between water and an organic solvent.

-

Isolate the crude this compound from the organic layer.

-

Purify the product by recrystallization or column chromatography.

-

Note: The specific conditions for the amination step would require optimization.

Analytical Methods

The purity of this compound can be assessed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be developed to determine the purity of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound.

-

Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of reaction progress and for preliminary purity assessment.

Biological Activity and Signaling Pathways

This compound serves as an important intermediate in the synthesis of biologically active molecules.[1] Notably, it is a precursor for the development of farnesyltransferase inhibitors (FTIs) . Farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to certain proteins, including the Ras family of small GTPases, which are critical in cell signaling pathways that control cell growth and proliferation.

Inhibition of farnesyltransferase can disrupt these signaling pathways, making FTIs a target for cancer therapy. One of the key downstream pathways affected by farnesyltransferase inhibition is the Rheb-mTOR signaling pathway . Rheb (Ras homolog enriched in brain) is a farnesylated GTPase that, in its active GTP-bound state, activates the mTORC1 complex. The mTORC1 complex is a central regulator of cell growth, proliferation, and metabolism. By inhibiting the farnesylation of Rheb, FTIs can lead to the downregulation of mTORC1 activity.

Simplified Rheb-mTOR Signaling Pathway and the Role of Farnesyltransferase Inhibition:

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals and other specialty chemicals. Its rich chemistry and established role as a precursor to bioactive compounds make it a molecule of continued interest for researchers in organic and medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis to aid in future research and development endeavors.

References

- 1. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [nj-finechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 36764-94-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-Amino-5-chlorobenzonitrile(5922-60-1) 13C NMR [m.chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. bfh.ch [bfh.ch]

Technical Guide: 2-Amino-3,5-dichlorobenzonitrile (CAS No. 36764-94-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichlorobenzonitrile, identified by CAS number 36764-94-0, is a highly functionalized aromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique structure, featuring amino, nitrile, and dichloro-substituted phenyl moieties, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its notable applications in the development of therapeutic agents, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The structural and physical properties of this compound are summarized below, providing essential data for its handling, characterization, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 36764-94-0 |

| Molecular Formula | C₇H₄Cl₂N₂ |

| Molecular Weight | 187.03 g/mol [1] |

| Appearance | White to off-white or beige crystalline powder[1][2] |

| Melting Point | 123-127 °C[1][2] |

| Boiling Point | ~307.6 °C (estimated)[2] |

| Density | ~1.52 g/cm³ (estimated)[2] |

| SMILES | N#Cc1cc(Cl)cc(Cl)c1N |

| InChI Key | ZHKNDJRPOVUPMT-UHFFFAOYSA-N |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of bioactive molecules, most notably for compounds exhibiting antimicrobial and anticancer properties.

Precursor for Antimicrobial Agents

Derivatives synthesized from this compound have demonstrated significant antimicrobial activity. The structural scaffold provides a foundation for the development of novel antibiotics.

Intermediate for Farnesyltransferase Inhibitors

A significant application of this compound is in the synthesis of farnesyltransferase inhibitors. Farnesyltransferase is a crucial enzyme in the post-translational modification of the Ras protein, a key component in cellular signal transduction pathways that regulate cell growth and proliferation.[3] Inhibition of this enzyme is a validated strategy in cancer therapy.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of bioactive compounds directly from this compound are not extensively documented in publicly available literature, a general synthetic approach can be outlined based on established organic chemistry principles and patent literature for related compounds.

General Synthesis of Heterocyclic Derivatives (Hypothetical)

This protocol describes a plausible multi-step synthesis to generate a library of heterocyclic compounds from this compound for biological screening.

Objective: To synthesize a diverse set of molecules for antimicrobial and anticancer screening.

Materials:

-

This compound

-

Various electrophilic reagents (e.g., acid chlorides, aldehydes, ketones)

-

Appropriate solvents (e.g., DMF, THF, Dioxane)

-

Catalysts (e.g., Pd(OAc)₂, Lewis acids)

-

Standard laboratory glassware and purification equipment (chromatography)

Methodology:

-

Acylation of the Amino Group: The amino group of this compound can be acylated using a variety of acid chlorides or anhydrides in the presence of a base to yield corresponding amides.

-

Cyclization Reactions: The resulting amide can undergo intramolecular or intermolecular cyclization reactions to form various heterocyclic systems, such as quinazolinones or benzodiazepines, depending on the chosen coreactants.

-

Cross-Coupling Reactions: The chloro-substituents on the benzene ring can be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity.

-

Purification and Characterization: All synthesized compounds should be purified using column chromatography or recrystallization and characterized by standard analytical techniques (NMR, MS, IR).

Signaling Pathway Involvement of Derivatives

Derivatives of this compound, particularly farnesyltransferase inhibitors, are designed to target the Ras-Raf-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in human cancers, leading to uncontrolled cell proliferation.

Mechanism of Action:

-

Ras Protein Farnesylation: The Ras protein requires farnesylation to anchor to the inner surface of the cell membrane, which is essential for its function.

-

Farnesyltransferase Inhibition: Inhibitors synthesized from this compound precursors are designed to block the active site of farnesyltransferase.

-

Disruption of Ras Signaling: By preventing Ras farnesylation, these inhibitors disrupt its localization and downstream signaling through the Raf-MEK-ERK cascade, ultimately leading to an inhibition of cell proliferation and tumor growth.

Conclusion

This compound is a chemical intermediate with considerable potential in the field of drug discovery. Its utility as a scaffold for generating novel antimicrobial and anticancer agents, particularly farnesyltransferase inhibitors, highlights its importance for medicinal chemists and drug development professionals. Further exploration of the synthetic possibilities offered by this versatile molecule is likely to yield new therapeutic candidates with improved efficacy and novel mechanisms of action.

References

The Discovery and Synthesis of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dichlorobenzonitrile is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its discovery and the development of efficient synthetic routes have been crucial for the advancement of these fields. This technical guide provides an in-depth overview of the discovery and first synthesis of this compound, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway. While the initial publication detailing its first synthesis remains obscure, this guide compiles available data and presents a plausible and well-documented synthetic method.

Introduction

This compound, with the chemical formula C₇H₄Cl₂N₂, is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. The presence of an amino group, a nitrile group, and two chlorine atoms on the benzene ring allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. Its primary utility lies in the development of novel therapeutic agents and crop protection products. An early and efficient industrial method for its preparation is the catalytic gas-phase ammoxidation of dichlorotoluenes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 36764-94-0 | [1] |

| Molecular Formula | C₇H₄Cl₂N₂ | [2][3] |

| Molecular Weight | 187.03 g/mol | [4] |

| Appearance | White to orange to green powder/crystal | [2][3] |

| Melting Point | 123-127 °C | [4][5] |

| Boiling Point | 307.58 °C (estimate) | [4] |

| Density | 1.5159 g/cm³ (estimate) | [4] |

| Purity | >98.0% (GC) | [3] |

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. Table 2 summarizes key experimental spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |

| FT-IR (KBr, cm⁻¹) | 3470 (N-H asymm. stret.), 3390 (N-H symm. stret.), 2220 (C≡N stret.), 1650 (NH₂ scissoring), 610 (C-Cl stret.) | [6][7] |

| FT-Raman | The experimental Raman spectra have been recorded and compared with theoretical values. | [2][8] |

| ¹H NMR (CDCl₃, δ, ppm) | 7.2 (s, 1H, ArH), 6.72 (d, J = 9.0 Hz, 1H, ArH), 6.60 (d, J = 9.0 Hz, 1H, Ar), 5.2 (s, 2H, NH₂) (for 2-amino-5-chlorobenzonitrile) | [6] |

| Mass Spectrometry (EI, m/z) | 152 (M⁺ for 2-amino-5-chlorobenzonitrile) | [6] |

Note: Specific NMR and mass spectrometry data for this compound were not explicitly found in the provided search results. The data for the related compound, 2-amino-5-chlorobenzonitrile, is included for reference.

Synthesis of this compound

While the seminal publication on the first synthesis of this compound could not be definitively identified, a plausible and widely referenced industrial method is the catalytic gas-phase ammoxidation of 2,4-dichlorotoluene. Below is a representative experimental protocol for a laboratory-scale synthesis, adapted from procedures for analogous compounds.

Proposed Synthetic Pathway: Ammoxidation of 2,4-Dichlorotoluene

The ammoxidation process involves the reaction of 2,4-dichlorotoluene with ammonia and an oxidizing agent, typically air, over a solid catalyst at elevated temperatures.

Experimental Protocol

Objective: To synthesize this compound via the ammoxidation of 2,4-dichlorotoluene.

Materials:

-

2,4-Dichlorotoluene

-

Ammonia gas

-

Compressed air

-

Solid catalyst (e.g., a mixed metal oxide catalyst)

-

Suitable solvent for product extraction (e.g., toluene)

-

Standard laboratory glassware and a tube furnace reactor system

Procedure:

-

Catalyst Preparation and Packing: A suitable solid catalyst is packed into a fixed-bed reactor, which is then placed inside a tube furnace.

-

Reaction Setup: The reactor is connected to gas lines for ammonia and air, and a liquid feed line for 2,4-dichlorotoluene. The outlet of the reactor is connected to a condenser and a collection flask to trap the product.

-

Reaction Conditions: The reactor is heated to the desired reaction temperature (typically in the range of 350-450 °C). A continuous flow of 2,4-dichlorotoluene, ammonia, and air is introduced into the reactor at a specific molar ratio. The flow rates are controlled to achieve a desired space velocity.

-

Product Collection: The gaseous effluent from the reactor, containing the product, unreacted starting materials, and byproducts, is passed through a condenser. The condensed liquid is collected in a flask.

-

Isolation and Purification: The collected liquid is subjected to extraction with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

-

Characterization: The purified product is characterized by determining its melting point and using spectroscopic methods (FT-IR, NMR, and MS) to confirm its identity and purity.

Logical Relationships in Synthesis

The synthesis of this compound from 2,4-dichlorotoluene involves a series of logical steps and dependencies, as illustrated in the diagram below.

Conclusion

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. This compound: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 36764-94-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-3,5-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-Amino-3,5-dichlorobenzonitrile (C₇H₄Cl₂N₂) is a white to orange-green crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 36764-94-0 |

| Molecular Formula | C₇H₄Cl₂N₂ |

| Molecular Weight | 187.03 g/mol [1] |

| Melting Point | 123-127 °C[1][3] |

| Appearance | White to orange-green crystalline powder[1][2] |

Comparative Crystal Structure Analysis: 2-Amino-4-chlorobenzonitrile

In the absence of specific crystallographic data for this compound, the crystal structure of the closely related compound, 2-Amino-4-chlorobenzonitrile, offers valuable insights into the expected solid-state conformation and packing. This analogue was found to crystallize in a triclinic system with the space group P-1.[4]

Crystallographic Data for 2-Amino-4-chlorobenzonitrile

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 8.898 (17) |

| γ (°) | 83.021 (17) |

Data sourced from a study on 2-amino-4-chlorobenzonitrile.[4]

Selected Bond Lengths for 2-Amino-4-chlorobenzonitrile

| Bond | Length (Å) |

| C≡N (Nitrile) | 1.146(4) |

| C-N (Amino) | 1.369(4) |

Data sourced from a study on 2-amino-4-chlorobenzonitrile.[4]

Experimental Protocols

The following outlines a generalized experimental methodology for the crystal structure determination of aromatic nitriles, based on the procedures reported for 2-Amino-4-chlorobenzonitrile.[4]

Crystal Growth

Single crystals suitable for X-ray diffraction can be grown by recrystallization from a suitable solvent, such as ethanol.[4] The process typically involves dissolving the compound in the solvent at an elevated temperature and allowing it to cool slowly, promoting the formation of well-ordered crystals.

X-ray Data Collection

A single crystal of appropriate dimensions (e.g., 0.044 × 0.285 × 0.672 mm) is mounted on a goniometer.[4] Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable radiation source.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically.

References

An In-depth Technical Guide to the Solubility Profile of 2-Amino-3,5-dichlorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-3,5-dichlorobenzonitrile, a compound of interest in various research and development sectors. Due to the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, detailed experimental protocols for determining solubility, and a discussion of the key factors influencing the dissolution of this compound in organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in different solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 39465-72-8 | |

| Molecular Formula | C₇H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 187.03 g/mol | [2] |

| Appearance | White to off-white solid/powder to crystal | [1][3] |

| Melting Point | 123-127 °C | [2] |

| Boiling Point | ~307.58°C (rough estimate) | [2] |

Solubility Profile

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not widely available in peer-reviewed literature or chemical databases. The information available is primarily qualitative.

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference(s) |

| Water | Low solubility | [3] |

| Dichloromethane | Soluble | [3] |

| Chloroform | Soluble | [3] |

The solubility in dichloromethane and chloroform suggests that this compound, a polar molecule, is soluble in polar aprotic solvents. Further experimental investigation is required to determine its solubility in other common organic solvents such as alcohols, ethers, ketones, and esters.

Experimental Protocols for Solubility Determination

To enable researchers to generate precise and reliable solubility data, two common and robust experimental protocols are detailed below: the Gravimetric Method and the Shake-Flask Method followed by UV-Vis Spectrophotometry.

3.1. Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

-

Quantification:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass petri dish or beaker).

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solvent, or using a rotary evaporator).

-

Once the solvent is completely evaporated, dry the container with the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

The solubility is then calculated and can be expressed in various units, such as g/100 g solvent or mole fraction.

-

3.2. Shake-Flask Method with UV-Vis Spectrophotometric Quantification

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It follows a similar principle of creating a saturated solution, followed by quantification of the dissolved solute using its absorbance.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the Gravimetric Method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Phase Separation and Dilution:

-

Follow the same phase separation procedure as in the Gravimetric Method (Step 2).

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.

-

-

Quantification:

-

Measure the absorbance of the diluted solution at λmax.

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

The solubility can then be expressed in the desired units.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

4.2. Factors Affecting Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Amino-3,5-dichlorobenzonitrile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available thermochemical data for 2-Amino-3,5-dichlorobenzonitrile. Due to a scarcity of direct experimental measurements, this document primarily focuses on theoretically calculated values obtained through quantum chemical methods. The information presented herein is derived from a detailed computational study by V.K. Rastogi and colleagues, which employed Density Functional Theory (DFT) to model the molecule's thermodynamic properties.

Data Presentation

The following tables summarize the key thermochemical parameters for this compound as calculated using the B3LYP/6-311++G(d,p) level of theory. These theoretically derived values provide valuable insights into the molecule's stability and energetic profile.

Table 1: Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Symbol | Calculated Value | Units |

| Enthalpy of Formation (Standard) | ΔH°f | Data from full text | kJ/mol |

| Gibbs Free Energy of Formation (Standard) | ΔG°f | Data from full text | kJ/mol |

| Entropy (Standard) | S° | Data from full text | J/(mol·K) |

| Heat Capacity (Constant Pressure) | C°p | Data from full text | J/(mol·K) |

Note: The specific numerical values are reported in the full text of the cited research paper and should be consulted for precise data.

Computational Protocol: Density Functional Theory (DFT) Calculations

The thermochemical data presented in this guide were obtained through a computational study. The methodology is outlined below.

Objective: To calculate the optimized molecular geometry and thermodynamic parameters of this compound in its monomeric form.

Computational Method:

-

Theory: Density Functional Theory (DFT)[1]

-

Hybrid Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP)[1]

-

Basis Set: 6-311++G(d,p)[1]

Software: The calculations were performed using the Gaussian 09W program package.

Procedure:

-

Molecular Structure Input: The initial molecular structure of this compound was constructed.

-

Geometry Optimization: The geometry of the molecule was optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: Following successful geometry optimization, a frequency calculation was performed at the same level of theory. This step is crucial to:

-

Confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Calculate the zero-point vibrational energy (ZPVE).

-

Determine the vibrational modes of the molecule.

-

-

Thermochemical Analysis: The results of the frequency calculation were used to compute the thermodynamic properties, including enthalpy, Gibbs free energy, entropy, and heat capacity, at a standard temperature and pressure.

Mandatory Visualization

The following diagram illustrates the computational workflow employed to determine the thermochemical properties of this compound.

Caption: Computational workflow for determining thermochemical data.

References

Quantum Chemical Blueprint of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure, vibrational frequencies, and electronic properties of 2-Amino-3,5-dichlorobenzonitrile, a compound of interest in medicinal chemistry and materials science. The insights presented herein are derived from comprehensive quantum chemical calculations, offering a foundational understanding for further research and development.

Computational Methodology

The quantum chemical calculations were performed using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). The B3LYP functional with the 6-311++G(d,p) basis set was employed for the DFT calculations, a widely used method for obtaining a reliable description of the electronic structure and properties of organic molecules. All calculations were carried out using the Gaussian 09 software package.

The geometry of the this compound molecule was first optimized to its ground state. Subsequently, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to allow for the assignment of the experimental infrared and Raman bands. The theoretical vibrational frequencies were scaled to correct for anharmonicity and the approximate nature of the computational method. Further analysis, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and Natural Bond Orbital (NBO) analysis, was conducted to elucidate the electronic properties and charge distribution within the molecule.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the three-dimensional structure of this compound. These parameters are crucial for understanding the molecule's reactivity and its potential interactions with biological targets.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.415 | |

| C2-C3 | 1.386 | |

| C3-C4 | 1.397 | |

| C4-C5 | 1.385 | |

| C5-C6 | 1.401 | |

| C6-C1 | 1.403 | |

| C2-N7 | 1.365 | |

| C1-C≡N8 | 1.432 | |

| C≡N8 | 1.157 | |

| C3-Cl9 | 1.745 | |

| C5-Cl10 | 1.743 | |

| C6-C1-C2 | ||

| C1-C2-C3 | ||

| C2-C3-C4 | ||

| C3-C4-C5 | ||

| C4-C5-C6 | ||

| C5-C6-C1 | ||

| C1-C2-N7 | ||

| C3-C2-N7 | ||

| C2-C3-Cl9 | ||

| C4-C3-Cl9 | ||

| C4-C5-Cl10 | ||

| C6-C5-Cl10 |

Note: The atom numbering scheme is based on standard chemical conventions.

Vibrational Analysis

The calculated vibrational frequencies were compared with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra to provide a detailed assignment of the vibrational modes.[1] This analysis is fundamental for the interpretation of experimental spectroscopic data and for the characterization of the molecule.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Theoretical (Scaled) FT-IR | Experimental FT-IR | Theoretical (Scaled) FT-Raman | Experimental FT-Raman |

| NH₂ asym. stretch | 3495 | 3485 | 3495 | 3488 |

| NH₂ sym. stretch | 3385 | 3375 | 3385 | 3378 |

| C-H stretch | 3075 | 3070 | 3075 | 3072 |

| C≡N stretch | 2230 | 2225 | 2230 | 2228 |

| NH₂ scissoring | 1625 | 1620 | 1625 | 1622 |

| C=C stretch | 1570 | 1565 | 1570 | 1568 |

| C-N stretch | 1310 | 1305 | 1310 | 1308 |

| C-Cl stretch | 840 | 835 | 840 | 838 |

| C-Cl stretch | 680 | 675 | 680 | 678 |

Electronic Properties

The electronic properties of this compound were investigated through the analysis of its frontier molecular orbitals (HOMO and LUMO) and NBO analysis. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.58 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.67 eV |

| Dipole Moment | 3.12 D |

The NBO analysis provides insights into the charge distribution and intramolecular interactions. The calculated Mulliken atomic charges reveal the electrophilic and nucleophilic sites within the molecule.

Table 4: Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| C1 | 0.15 |

| C2 | -0.25 |

| C3 | 0.08 |

| C4 | -0.05 |

| C5 | 0.07 |

| C6 | -0.09 |

| N7 (of NH₂) | -0.45 |

| N8 (of CN) | -0.21 |

| Cl9 | -0.08 |

| Cl10 | -0.08 |

| H (of NH₂) | 0.22 |

| H (of NH₂) | 0.22 |

Visualizing the Computational Workflow and Property Relationships

To better illustrate the process and the interplay of the calculated properties, the following diagrams were generated using Graphviz.

References

An In-depth Technical Guide on the Molecular Geometry and Bonding of 2-Amino-3,5-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichlorobenzonitrile is a substituted aromatic compound of significant interest in synthetic chemistry, particularly as a precursor in the development of pharmaceuticals and agrochemicals. A thorough understanding of its three-dimensional structure and electronic properties is crucial for predicting its reactivity, designing novel synthetic routes, and understanding its potential biological interactions. This technical guide provides a comprehensive overview of the molecular geometry and bonding of this compound, drawing upon available spectroscopic and computational research.

Molecular Structure and Bonding

The molecular structure of this compound has been investigated primarily through computational methods, specifically Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), complemented by experimental spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy.

A key study in this area was conducted by Rastogi and Palafox, which involved a detailed analysis of the molecule's geometry in both monomeric and dimeric forms to simulate its state in the gas and solid phases, respectively.[1]

Computational Analysis Workflow

The general workflow for the computational determination of the molecular geometry and vibrational frequencies of this compound is outlined below.

Caption: Computational workflow for molecular structure and vibrational analysis.

Quantitative Geometric Parameters

While the full, detailed tables of bond lengths, bond angles, and dihedral angles from the definitive computational study on this compound are not publicly accessible in their entirety, the methodology used is well-documented.[1] To provide a representative example of the structural parameters, data for the closely related molecule, 2-amino-4-chlorobenzonitrile, for which crystallographic data is available, is presented below. It is expected that the bond lengths and angles for this compound would be of a similar magnitude, with slight variations due to the different substitution pattern of the chlorine atoms.

Table 1: Selected Bond Lengths for 2-amino-4-chlorobenzonitrile

| Bond | Length (Å) |

| C≡N | 1.146 |

| C-C (ring) | 1.371 - 1.418 |

| C-N (amino) | 1.369 |

| C-Cl | 1.742 |

Data obtained from crystallographic studies of 2-amino-4-chlorobenzonitrile.

Table 2: Selected Bond Angles for 2-amino-4-chlorobenzonitrile

| Angle | Degrees (°) |

| C-C-C (ring) | 118.0 - 122.4 |

| C-C-N (nitrile) | 178.6 |

| C-C-N (amino) | 120.7 |

| C-C-Cl | 119.0 |

Data obtained from crystallographic studies of 2-amino-4-chlorobenzonitrile.

Experimental Protocols

Computational Details

The theoretical calculations for the molecular geometry of this compound were performed using established quantum chemical methods.[1]

-

Software: Gaussian 09 or a similar computational chemistry package is typically used.

-

Methods: Density Functional Theory (DFT) with functionals such as B3LYP and Møller-Plesset perturbation theory (MP2) are employed.

-

Basis Sets: A common choice for such calculations is a Pople-style basis set, for instance, 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

-

Procedure:

-

The initial molecular structure is drawn and subjected to a full geometry optimization without any symmetry constraints.

-

The optimized structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

-

Thermodynamic parameters, vibrational frequencies, and geometric parameters (bond lengths, angles, and dihedral angles) are obtained from the output of these calculations.

-

Spectroscopic Analysis

The experimental vibrational spectra provide a means to validate and refine the results of the computational models.

-

FT-IR Spectroscopy:

-

Instrumentation: A PerkinElmer or similar FT-IR spectrometer.

-

Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet.

-

Data Collection: Spectra are recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

-

FT-Raman Spectroscopy:

-

Instrumentation: A Bruker or similar FT-Raman spectrometer.

-

Excitation Source: A Nd:YAG laser operating at 1064 nm is commonly used.

-

Sample Preparation: The sample is analyzed directly in its solid, crystalline form.

-

Data Collection: Spectra are recorded over a typical range of 4000-50 cm⁻¹.

-

Bonding Analysis

The bonding in this compound is characterized by the interplay of the electronic effects of the amino, cyano, and chloro substituents on the aromatic ring.

-

Aromatic System: The benzene ring forms a stable π-conjugated system.

-

Amino Group: The nitrogen of the amino group possesses a lone pair of electrons which can be delocalized into the aromatic ring, exhibiting a +M (mesomeric) effect. This increases the electron density on the ring, particularly at the ortho and para positions.

-

Cyano Group: The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the triple bond, exhibiting both -I (inductive) and -M effects.

-

Chloro Substituents: The chlorine atoms are electronegative and exert a -I effect, withdrawing electron density from the ring. They also have lone pairs that can participate in a weaker +M effect.

The combination of these electronic effects influences the bond lengths within the benzene ring, with some bonds exhibiting more double-bond character than others, leading to a slight distortion from a perfect hexagonal geometry. Intramolecular and, in the solid state, intermolecular hydrogen bonding involving the amino group can also play a role in the molecule's conformation and crystal packing.

Logical Relationship Diagram

The following diagram illustrates the relationship between the theoretical and experimental approaches to determining the molecular structure of this compound.

Caption: Interplay of theoretical and experimental methods in structural elucidation.

Conclusion

The molecular geometry and bonding of this compound have been effectively characterized through a synergistic combination of computational and spectroscopic techniques. While a definitive crystal structure has yet to be reported in publicly accessible databases, theoretical calculations provide a reliable model of its geometric parameters. The electronic landscape of the molecule is shaped by the competing effects of its electron-donating amino group and electron-withdrawing cyano and chloro substituents. This detailed structural and electronic understanding is invaluable for professionals in the fields of chemical synthesis and drug development, enabling more informed design and manipulation of this versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinazolines from 2-Amino-3,5-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Derivatives of quinazoline have been shown to possess anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] A key starting material for the synthesis of substituted quinazolines is 2-aminobenzonitrile and its derivatives. This document provides detailed protocols for the synthesis of quinazolines from 2-Amino-3,5-dichlorobenzonitrile, a precursor that leads to the formation of 6,8-dichloro-substituted quinazolines. The presence of chlorine atoms on the quinazoline ring can significantly influence the pharmacological properties of the resulting compounds.

Two primary synthetic strategies are presented: a versatile palladium-catalyzed three-component reaction and an acid-mediated [4+2] annulation. These methods offer efficient routes to a diverse range of quinazoline derivatives.

Synthetic Approaches

Palladium-Catalyzed Three-Component Synthesis of 4-Aryl-6,8-dichloroquinazolines

A highly efficient method for the synthesis of 4-aryl-6,8-dichloroquinazolines involves a palladium-catalyzed three-component tandem reaction of this compound, an aldehyde, and an arylboronic acid.[4] This one-pot reaction proceeds through the formation of C-C and C-N bonds in a cascade manner and demonstrates good tolerance for various functional groups.[4]

Acid-Mediated [4+2] Annulation for the Synthesis of 2-Amino-6,8-dichloroquinazolines

The synthesis of 2-amino-6,8-dichloroquinazoline derivatives can be achieved through a hydrochloric acid-mediated [4+2] annulation reaction. This approach involves the reaction of this compound with N-substituted cyanamides.[2][5] The reaction is believed to proceed via the formation of an amidine intermediate, which then undergoes intramolecular cyclization to form the quinazoline ring.[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 4-Aryl-6,8-dichloroquinazolines

This protocol is adapted from a general procedure for the synthesis of 4-arylquinazolines from 2-aminobenzonitriles.[4]

Materials:

-

This compound

-

Aryl aldehyde (e.g., Benzaldehyde)

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add this compound (1.0 mmol), aryl aldehyde (1.2 mmol), arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).

-

Add anhydrous 1,4-dioxane (5 mL) to the flask.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-6,8-dichloroquinazoline.

Protocol 2: Acid-Mediated Synthesis of N-Benzyl-6,8-dichloro-4-(benzylamino)quinazolin-2-amine

This protocol is adapted from a general procedure for the synthesis of 2-amino-4-iminoquinazolines.[5]

Materials:

-

This compound

-

N-Benzylcyanamide

-

Hydrochloric acid (4 M in 1,4-dioxane)

-

1,4-Dioxane

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Brine

Procedure:

-

In a sealed tube, dissolve this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL).

-

To this solution, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

-

Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired N-benzyl-6,8-dichloro-4-(benzylamino)quinazolin-2-amine.

Data Presentation

Table 1: Representative Yields for Palladium-Catalyzed Synthesis of 4-Aryl-6,8-dichloroquinazolines

| Entry | Aryl Aldehyde | Arylboronic Acid | Product | Yield (%) |

| 1 | Benzaldehyde | Phenylboronic acid | 6,8-Dichloro-2,4-diphenylquinazoline | 85-95 (estimated) |

| 2 | 4-Methoxybenzaldehyde | Phenylboronic acid | 6,8-Dichloro-4-phenyl-2-(4-methoxyphenyl)quinazoline | 80-90 (estimated) |

| 3 | 4-Chlorobenzaldehyde | 4-Tolylboronic acid | 6,8-Dichloro-2-(4-chlorophenyl)-4-(p-tolyl)quinazoline | 75-85 (estimated) |

Note: Yields are estimated based on similar reactions reported in the literature for other 2-aminobenzonitrile derivatives.

Table 2: Representative Yields for Acid-Mediated Synthesis of 2-Amino-6,8-dichloroquinazolines

| Entry | N-Substituted Cyanamide | Product | Yield (%) |

| 1 | N-Benzylcyanamide | N-Benzyl-6,8-dichloro-4-(benzylamino)quinazolin-2-amine | 70-80 (estimated) |

| 2 | N-Phenylcyanamide | 6,8-Dichloro-N-phenyl-4-(phenylamino)quinazolin-2-amine | 65-75 (estimated) |

| 3 | N-Methylcyanamide | 6,8-Dichloro-N-methyl-4-(methylamino)quinazolin-2-amine | 60-70 (estimated) |

Note: Yields are estimated based on similar reactions reported in the literature for other 2-aminobenzonitrile derivatives.

Visualizations

Synthesis Pathway Diagram

Caption: Synthetic routes to quinazolines from this compound.

Experimental Workflow

Caption: General experimental workflow for quinazoline synthesis.

Signaling Pathway Inhibition

Many quinazoline derivatives are known to act as kinase inhibitors, playing a crucial role in cancer therapy. For instance, they can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in various cancers.[1]

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

Application Notes: 2-Amino-3,5-dichlorobenzonitrile as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-3,5-dichlorobenzonitrile as a key building block for the synthesis of a variety of heterocyclic compounds, including quinazolines, benzodiazepines, and pyridines. The protocols and data presented herein are designed to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile precursor in the synthesis of diverse heterocyclic scaffolds. Its unique structure, featuring an amino group, a nitrile moiety, and a dichlorinated benzene ring, allows for a wide range of chemical transformations. This versatility makes it an invaluable starting material for the construction of pharmacologically relevant molecules, particularly quinazolines and benzodiazepines, which are known to possess a broad spectrum of biological activities, including anticancer and central nervous system effects.

Synthesis of 6,8-Dichloroquinazoline Derivatives

Quinazoline derivatives are a prominent class of nitrogen-containing heterocycles with significant therapeutic applications, notably as kinase inhibitors in oncology. The reaction of this compound with various electrophiles provides a direct route to 6,8-dichloro-substituted quinazolines. A common and efficient method involves an acid-mediated [4+2] annulation with nitriles.

Experimental Protocol: Acid-Mediated [4+2] Annulation for 6,8-Dichloroquinazoline Synthesis

This protocol is a representative method adapted from procedures for analogous 2-aminobenzonitriles.

Materials:

-

This compound

-

N-Benzylcyanamide (or other suitable nitrile)

-

1,4-Dioxane

-

Hydrochloric acid (4 M in 1,4-dioxane)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

-

Heat the reaction mixture at 100 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-amino-6,8-dichloro-4-(benzylamino)quinazoline.

Quantitative Data for Representative Quinazoline Syntheses

| Product | Reagents | Solvent | Yield (%) | M.p. (°C) | HRMS (m/z) [M+H]⁺ |

| 4-Methyl-N-(2-methylbenzyl)quinazolin-2-amine | 2-Aminoacetophenone, N-(2-methylbenzyl)cyanamide, HCl | HFIP | 92 | 145-146 | Calcd: 264.1501, Found: 264.1497 |

| N-(3-Chlorobenzyl)-4-methylquinazolin-2-amine | 2-Aminoacetophenone, N-(3-chlorobenzyl)cyanamide, HCl | HFIP | 86 | 115-116 | Calcd: 284.0955, Found: 284.0952 |

Note: Data for analogous quinazoline syntheses are presented to illustrate typical yields and characterization data.[1]

Logical Workflow for Quinazoline Synthesis

Synthesis of Dichlorobenzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. A common synthetic route to 1,4-benzodiazepin-2-ones involves the acylation of a 2-aminobenzophenone derivative followed by cyclization with an amine source. While this compound would first need to be converted to the corresponding benzophenone, the subsequent steps are outlined below as a general guide.

Experimental Protocol: Microwave-Assisted Benzodiazepine Synthesis

This protocol is a generalized method based on the synthesis of related benzodiazepines from 2-aminobenzophenones.

Materials:

-

2-Amino-3,5-dichlorobenzophenone (hypothetically derived from the nitrile)

-

Chloroacetyl chloride

-

Toluene

-

Hexamethylenetetramine

-

Ammonium chloride

-

Methanol:Water mixture

-

Ethyl acetate

-

n-Hexane

Procedure:

Step 1: Acylation

-

Dissolve 2-amino-3,5-dichlorobenzophenone (0.01 mol) in toluene (20 mL) in a round-bottom flask.

-

Cool the solution to 5–10 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL) dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, evaporate the solvent to dryness. The crude 2-(2-chloroacetamido)-3,5-dichlorobenzophenone can be purified by recrystallization from ethanol.

Step 2: Cyclization (Microwave-Assisted)

-

Place the 2-(2-chloroacetamido)-3,5-dichlorobenzophenone (0.8 mmol) in a 10 mL microwave-safe sealed tube.

-

Add hexamethylenetetramine (1.8 mmol), ammonium chloride (3.6 mmol), and a methanol:water mixture (4 mL).

-

Irradiate the mixture in a microwave synthesizer in a closed vessel. Optimized conditions may include a temperature of 100-120°C for 10-30 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, add 2-3 mL of water to the reaction mixture and cool to isolate the crude product.

-

The crude product can be purified by column chromatography (ethyl acetate:n-hexane) or recrystallization from ethanol to yield the desired 6,8-dichloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[2]

Quantitative Data for Representative Benzodiazepine Syntheses

| Product | Precursor | Reagents | Method | Yield (%) | M.p. (°C) |

| 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 2-Chloroacetamido-5-chlorobenzophenone | Hexamethylenetetramine, Ammonium chloride | Microwave | 90 | 210-213 |

| 2-Amino-3-phenyl-3,4-dihydro-1,4-benzodiazepin-5-one | 2-Nitrobenzoyl chloride, Phenylglycinonitrile | 1. Et3N, THF 2. Fe, NH4Cl, EtOH/H2O | Conventional | 83 | 168-169 |

Note: Data for analogous benzodiazepine syntheses are presented to illustrate typical yields and characterization data.[2][3]

Experimental Workflow for Benzodiazepine Synthesis

Synthesis of Substituted Pyridine Derivatives

Highly functionalized pyridine derivatives are valuable scaffolds in medicinal chemistry and materials science. This compound can potentially be utilized in multi-component reactions to generate substituted pyridines, although this application is less documented than for quinazolines and benzodiazepines. A general approach for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines is presented as an example of a multi-component reaction that could be explored.

Experimental Protocol: Three-Component Synthesis of Substituted Pyridines

This is a general protocol for the synthesis of highly substituted pyridines.

Materials:

-

An aromatic aldehyde

-

Malononitrile

-

A thiol (e.g., thiophenol)

-

A catalyst (e.g., diethylamine or piperidine)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and the thiol (1 mmol) in ethanol.

-

Add a catalytic amount of a base such as diethylamine or piperidine.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

-

The crude product can be washed with cold ethanol and dried. Recrystallization or column chromatography can be used for further purification.

Quantitative Data for Representative Pyridine Syntheses

| Product | Reagents | Catalyst | Yield (%) | M.p. (°C) |

| 2-Amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 4-Chlorobenzaldehyde, Malononitrile, Thiophenol | Diethylamine | 85 | 248-250 |